molecular formula C10H17F3N2O3S B1333553 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate CAS No. 765910-73-4

1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate

Cat. No. B1333553
CAS RN: 765910-73-4
M. Wt: 302.32 g/mol
InChI Key: KSOGGGZFEJTGPZ-UHFFFAOYSA-M
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Description

1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate is a versatile ionic liquid commonly used in synthetic chemistry .


Molecular Structure Analysis

The molecular structure of 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate consists of a 1-Butyl-2,3-dimethyl-1H-imidazol-3-ium cation and a trifluoromethanesulfonic acid anion . The molecular weight is 302.32 g/mol .


Chemical Reactions Analysis

1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate has been used in the electrochemical CO2 reduction reaction . It has shown promising results, with high Faradaic efficiency and stable operation at high current rates .


Physical And Chemical Properties Analysis

1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate is a solid at 20°C . It has a melting point of 42.0 to 46.0°C . The compound is soluble in methanol .

Safety and Hazards

1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate can cause skin and eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

Further investigation of the scope and limitations of this compound, especially optimization of the combination of imidazolium cation and anion, could make it even more beneficial . It has shown promise in the field of electrochemical CO2 reduction, which opens the way for a prospective process scale-up .

properties

IUPAC Name

1-butyl-2,3-dimethylimidazol-3-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2.CHF3O3S/c1-4-5-6-11-8-7-10(3)9(11)2;2-1(3,4)8(5,6)7/h7-8H,4-6H2,1-3H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOGGGZFEJTGPZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049356
Record name 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate

CAS RN

765910-73-4
Record name 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-2,3-dimethylimidazolium Trifluoromethanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate
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1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate
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1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate
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1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate
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1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate
Reactant of Route 6
1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate

Q & A

Q1: How does the presence of 1-butyl-2,3-dimethylimidazolium trifluoromethanesulfonate affect the Oxygen Reduction Reaction (ORR) pathway in comparison to traditional aqueous media?

A1: In contrast to aqueous media, neat 1-butyl-2,3-dimethylimidazolium trifluoromethanesulfonate (C4dMImTf) facilitates a single-electron ORR pathway for both platinum and glassy carbon electrodes. This difference arises from the aprotic nature of C4dMImTf, limiting the availability of protons essential for the multi-electron reduction process observed in aqueous environments [].

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